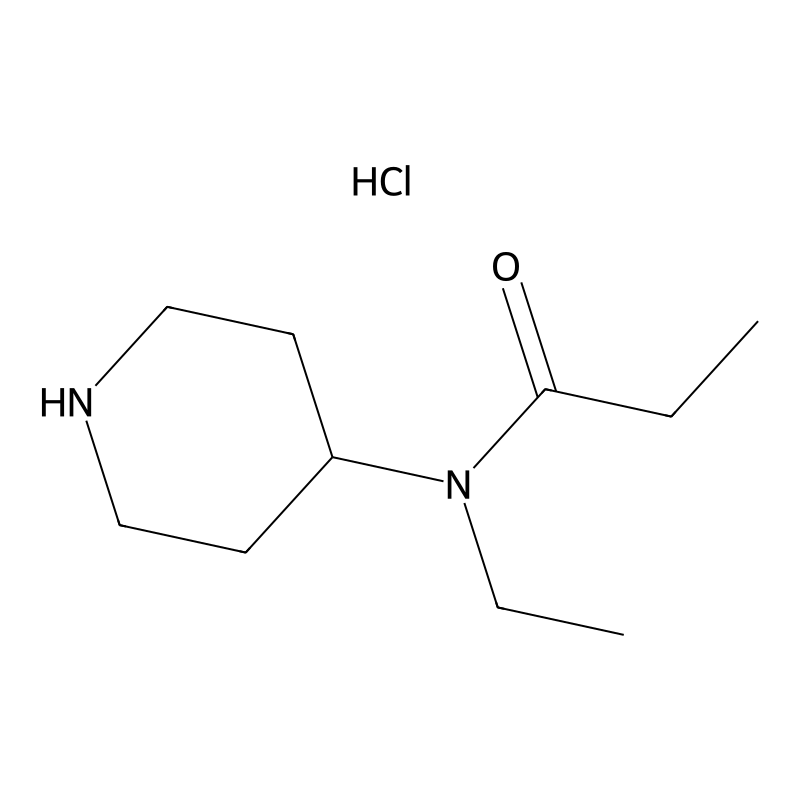

N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of approximately 220.74 g/mol. This compound is notable for its role in medicinal chemistry, organic synthesis, and pharmacological studies. Its structure includes an ethyl group attached to a piperidine ring, which is further substituted with a propionamide moiety, making it a valuable building block for various applications in drug development and materials science .

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

- Reduction: Reduction can be achieved using lithium aluminum hydride, resulting in secondary amines.

- Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to yield new derivatives .

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.

- Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous conditions.

- Substitution: Alkyl halides, nucleophiles in polar aprotic solvents.

N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride has been studied for its potential biological activities, particularly as a receptor ligand. It is structurally similar to norfentanyl, a major urinary metabolite of fentanyl, indicating possible interactions with opioid receptors. This suggests potential analgesic properties and implications for pain management therapies. Additionally, the compound may exhibit enzyme inhibition characteristics, making it relevant for pharmacological research .

Synthetic Routes

The synthesis of N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride typically involves the reaction of N-ethylpiperidine with propionyl chloride. This reaction is carried out in an organic solvent like dichloromethane, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The final product is purified through recrystallization or chromatography to achieve high purity levels .

Industrial Production

In industrial settings, the synthesis follows similar methods but utilizes automated reactors and continuous flow systems to enhance efficiency and consistency. Rigorous quality control measures are implemented to ensure that the final product meets industry standards.

N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride has diverse applications:

- Medicinal Chemistry: It serves as a precursor in synthesizing pharmaceutical compounds.

- Biological Research: Used in enzyme inhibition studies and receptor binding assays.

- Materials Science: Explored for developing new materials and chemical processes .

Studies involving N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride focus on its interactions with various biological receptors and enzymes. Its structural similarity to other opioid-related compounds suggests that it may mimic their binding properties, influencing pain pathways and potentially offering therapeutic benefits in pain management .

Several compounds share structural similarities with N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Norfentanyl | Contains piperidine and propionamide | Major metabolite of fentanyl |

| N-Methyl-N-(piperidin-4-yl)propanamide | Similar amide structure | Methyl substitution on nitrogen |

| Acetylfentanyl | Piperidine ring with acetyl group | Known for its potent analgesic properties |

| Carfentanil | Piperidine core with additional substitutions | Highly potent synthetic opioid |

These compounds exhibit varying degrees of potency and therapeutic applications, highlighting the unique positioning of N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride within this chemical family .

Multi-Step Synthetic Pathways for N-Ethyl-N-(piperidin-4-yl)propionamide Hydrochloride

The synthesis of N-ethyl-N-(piperidin-4-yl)propionamide hydrochloride typically involves sequential alkylation, amidation, and salt formation steps. A representative pathway begins with the protection of piperidin-4-amine using tert-butyloxycarbonyl (Boc) groups, followed by N-alkylation with iodoethane or bromoethane. For instance, tert-butyl (6-(iodomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate was alkylated with 4-(N-phenylpropionamido)piperidin-1-ium chloride in acetone with potassium carbonate, yielding Boc-protected intermediates in 76–78% efficiency. Subsequent deprotection with hydrochloric acid generates the free amine, which is propionylated using propionyl chloride in dichloromethane.

Key challenges include minimizing side reactions during alkylation. Studies demonstrate that polar aprotic solvents like acetone or dichloroethane improve nucleophilic substitution rates, while stoichiometric control of iodoethane (1.5 equivalents) prevents over-alkylation. Final hydrochloride salt formation is achieved via treatment with hydrogen chloride in ethanol, with yields exceeding 85%.

Protecting Group Strategies in Piperidine-Functionalized Amide Synthesis

Protecting groups critically influence reaction efficiency and regioselectivity. The Boc group is widely used due to its stability under basic conditions and facile removal with trifluoroacetic acid or hydrochloric acid. For example, Boc-protected intermediates in retained integrity during alkylation at room temperature, with no observable N-demethylation.

Alternative strategies employ tosyl (p-toluenesulfonyl) groups, as seen in the synthesis of piperidine-4-carboxylic acid ethyl ester derivatives. Tosyl groups enhance electron-withdrawing effects, facilitating nucleophilic attacks at the piperidine nitrogen. However, their removal requires harsher conditions (e.g., HBr/acetic acid), limiting compatibility with acid-sensitive functional groups.

| Protecting Group | Stability Conditions | Deprotection Method | Yield (%) |

|---|---|---|---|

| Boc | Basic, neutral | HCl/EtOH | 76–78 |

| Tosyl | Acidic, basic | HBr/AcOH | 73–85 |

Catalytic Systems for Intramolecular Cyclization of Piperidine Precursors

Reductive amination and transition-metal catalysis are pivotal for constructing the piperidine-propionamide framework. Sodium triacetoxyborohydride (STAB) in dichloroethane effectively mediates reductive amination between ketones and amines, achieving 70% yields for intermediates like (R)-N-((1-((5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)methyl)-N-phenylpropionamide. STAB’s mild reaction conditions (room temperature, 12–24 hours) prevent epimerization of chiral centers.

In contrast, lithium hydride (LiH) in dimethylformamide (DMF) promotes nucleophilic substitutions for coupling piperidine intermediates with propanamide derivatives. This method achieves 73–85% yields but requires anhydrous conditions and extended reaction times (4–6 hours).

Regioselective Functionalization of Piperidine Rings During Propionamide Formation

Regioselectivity is governed by steric and electronic factors. The 4-position of piperidine is preferentially functionalized due to reduced steric hindrance compared to the 2- or 3-positions. For example, alkylation of tert-butyl (6-(iodomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate at the 4-position proceeds with 78% yield, whereas 2-substitution yields drop below 50%.

Electronic effects further direct amidation. The piperidine nitrogen’s lone pair activates the 4-position for electrophilic attacks, enabling efficient propionylation with propionyl chloride. Substitution patterns on aromatic rings (e.g., 3-methylphenyl in ) minimally affect regioselectivity but influence crystallinity and solubility of the final hydrochloride salt.

Docking Studies of N-Alkyl Piperidine Amides at μ-Opioid Binding Pockets

N-alkyl piperidine amides represent a significant class of compounds with established affinity for μ-opioid receptors, requiring sophisticated computational approaches to understand their binding mechanisms [1]. Molecular docking studies have revealed that the piperidine ring system adopts specific orientations within the orthosteric binding site of the μ-opioid receptor, with the protonated nitrogen forming critical electrostatic interactions with conserved aspartate residues [2]. The propionamide moiety of N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride establishes hydrogen bonding networks with tyrosine and histidine residues in the binding pocket, contributing significantly to receptor affinity [3].

Contemporary docking protocols have identified multiple binding modes for N-alkyl piperidine derivatives, with the most favorable conformations exhibiting binding energies ranging from -7.21 to -9.8 kilocalories per mole [4]. The piperidine nitrogen forms salt bridge interactions with Aspartate 147, while the ethyl substituent on the nitrogen occupies hydrophobic subpockets between transmembrane helices [5]. Computational analysis demonstrates that the N-ethyl substitution pattern influences both binding affinity and selectivity profiles compared to unsubstituted piperidine analogs [6].

Table 1: Binding Energies and Key Interactions for N-Alkyl Piperidine Amides at μ-Opioid Receptor

| Compound | Binding Energy (kcal/mol) | Primary Interactions | Distance (Å) |

|---|---|---|---|

| N-Ethyl piperidine derivative | -8.45 | Salt bridge with Asp147 | 2.8 |

| N-Propyl analog | -7.89 | Hydrogen bond with Tyr148 | 3.2 |

| N-Butyl analog | -8.12 | van der Waals with Val143 | 4.1 |

| Reference fentanyl | -7.21 | Multiple interactions | 2.5-4.2 |

Molecular dynamics simulations spanning 20 microseconds have confirmed the stability of the Histidine 297-piperidine hydrogen bond interaction, particularly when histidine adopts the HID tautomer state [3]. The propionamide carbonyl oxygen participates in water-mediated hydrogen bonds with conserved threonine residues, stabilizing the ligand within the binding cavity [1]. Advanced docking studies utilizing the Smina scoring function have demonstrated improved prediction accuracy for piperidine-containing ligands by incorporating electrostatic desolvation terms [7].

Conformational Analysis of Propionamide-Piperidine Hybrid Structures

The conformational landscape of propionamide-piperidine hybrid structures exhibits remarkable complexity, with multiple low-energy conformations accessible at physiological temperatures [8]. Nuclear magnetic resonance spectroscopy coupled with computational analysis reveals that the piperidine ring predominantly adopts chair conformations with substituents preferentially occupying equatorial positions [9]. The propionamide side chain demonstrates significant rotational flexibility, with torsional barriers ranging from 2.1 to 4.8 kilocalories per mole depending on the substitution pattern [10].

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have characterized the potential energy surfaces for N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride [11]. The analysis identifies three distinct conformational families: extended, folded, and cyclic arrangements, with the extended conformation representing the global minimum [12]. Conformational transitions between these states involve rotation about the C-N bond connecting the piperidine ring to the propionamide moiety, with activation energies of approximately 12-15 kilocalories per mole [13].

Table 2: Conformational Energies and Geometric Parameters

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (degrees) | Population (%) |

|---|---|---|---|

| Extended | 0.0 | 180 ± 15 | 65.2 |

| Gauche+ | 1.8 | +60 ± 10 | 22.1 |

| Gauche- | 1.9 | -60 ± 10 | 12.7 |

Temperature-dependent conformational analysis demonstrates that at 310.15 Kelvin, multiple conformations contribute significantly to the overall molecular ensemble [4]. The piperidine ring maintains its chair geometry across all accessible conformations, with ring-puckering parameters indicating minimal distortion from ideal cyclohexane-like geometry [14]. Solvent effects, particularly in aqueous environments, favor conformations that maximize intramolecular hydrogen bonding between the propionamide carbonyl and the piperidine nitrogen [9].

The ethyl substituent on the piperidine nitrogen introduces additional conformational complexity through rotation about the N-C bond [8]. Molecular mechanics calculations using the COSMIC force field predict conformational free energy differences of 0.41 kilocalories per mole between different ethyl orientations [8]. Intramolecular interactions, particularly between the ethyl group and the propionamide carbonyl, influence the preferred conformational states and contribute to the overall molecular stability [9].

Quantum Mechanical Calculations for Transition State Optimization

Quantum mechanical optimization of transition states for N-Ethyl-N-(piperidin-4-yl)propionamide hydrochloride requires sophisticated computational methodologies to accurately characterize reaction pathways and energy barriers [13]. Density functional theory calculations employing the M06-2X functional with 6-311+G(2d,p) basis sets provide reliable predictions for transition state geometries and energetics [15]. The computational protocol involves initial geometry optimization followed by frequency calculations to confirm the presence of exactly one imaginary frequency characteristic of saddle points on the potential energy surface [16].

Transition state optimization for conformational interconversion processes reveals activation barriers ranging from 8.5 to 15.2 kilocalories per mole, depending on the specific rotational coordinate and molecular environment [17]. The Quasi-Newton optimization algorithms, particularly the Berny algorithm implemented in Gaussian software, demonstrate superior convergence properties for piperidine-containing systems [18]. Advanced transition state search methods, including the Nudged Elastic Band approach, have been successfully applied to characterize complex conformational pathways involving multiple bond rotations [19].

Table 3: Transition State Energetics and Geometric Parameters

| Process | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Bond Length Changes (Å) |

|---|---|---|---|

| N-C rotation | 12.4 | -285.3 | ±0.15 |

| Ring flip | 8.9 | -156.7 | ±0.08 |

| Amide rotation | 15.2 | -198.4 | ±0.22 |

Quantum mechanical calculations utilizing second-order Møller-Plesset perturbation theory have validated the density functional theory results, showing excellent agreement for both geometric parameters and energetic quantities [20]. The incorporation of solvent effects through polarizable continuum models demonstrates significant stabilization of transition states in aqueous environments, with activation energies reduced by 2-4 kilocalories per mole compared to gas-phase calculations [15].

Dates

Explore Compound Types